molecular formula C13H18N2O2 B11878266 Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate CAS No. 1369241-44-0

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate

Cat. No.: B11878266
CAS No.: 1369241-44-0
M. Wt: 234.29 g/mol
InChI Key: ZEALZDMBSIIGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-3-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.

    N-ethylpiperidine-3-carboxylate: Has an ethyl group attached to the nitrogen atom, altering its chemical properties.

    Pyridine-3-carboxylic acid: Lacks the piperidine ring, resulting in different biological activity.

The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and piperidine rings, making it a versatile compound for various applications.

Properties

CAS No.

1369241-44-0

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 1-pyridin-3-ylpiperidine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-4-8-15(10-11)12-6-3-7-14-9-12/h3,6-7,9,11H,2,4-5,8,10H2,1H3

InChI Key

ZEALZDMBSIIGOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.